molecular formula C14H16ClN3OS B2835645 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 861414-04-2

4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2835645
CAS No.: 861414-04-2
M. Wt: 309.81
InChI Key: QKVAFUUYAUSKTH-UHFFFAOYSA-N
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Description

4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C14H16ClN3OS. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the allyl group and the phenoxyethyl substituent adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chloro-3-methylphenol with an appropriate allylating agent to introduce the allyl group. This is followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and thiol-containing compounds .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups into the phenoxy ring .

Scientific Research Applications

4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the allyl group and the 4-chloro-3-methylphenoxy substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[1-(4-chloro-3-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-4-7-18-13(16-17-14(18)20)10(3)19-11-5-6-12(15)9(2)8-11/h4-6,8,10H,1,7H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVAFUUYAUSKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C2=NNC(=S)N2CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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